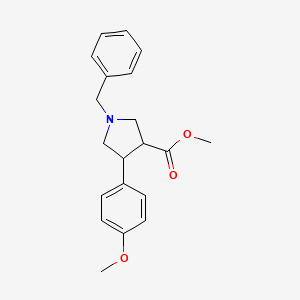
2-氯-6-(三氟甲基)喹啉-3-甲醛
描述
“2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde”, often involves the application of the Vilsmeier–Haack reaction . For example, the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF can afford the respective 2-chloro-3-cyanoquinoline .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is characterized by a quinolinyl fused-ring system . The formyl group is slightly bent out of the plane of the fused ring system .
Chemical Reactions Analysis
Quinoline derivatives, including “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde”, can undergo various chemical reactions to construct fused or binary quinoline-cord heterocyclic systems . For instance, the reduction of the nitrile group of 2-chloro-3-cyanoquinoline with LiAlH4 in THF yields the desired (2-chloroquinolin-3-yl)methanamine .
科学研究应用
药物设计与开发
在2-氯-6-(三氟甲基)喹啉-3-甲醛中,三氟甲基是一个常见的药物化学药效基团。 它在药物分子中的存在可以增强生物活性并提高代谢稳定性 。 这种化合物可以作为合成各种药物的前体,尤其是针对神经系统疾病和癌症的药物,在这些疾病中,喹啉衍生物已经显示出有效性 。
抗菌剂
喹啉衍生物已证明具有显着的抗菌特性。 2-氯-6-(三氟甲基)喹啉-3-甲醛可用于合成新型抗菌剂,尤其是在抗生素耐药性不断增加的时代。 其结构基序可以被修饰以靶向特定的细菌酶或途径 。
抗氧化剂开发
该化合物具有作为抗氧化剂的潜力,这使得它在开发治疗氧化应激相关疾病的治疗方法中具有价值。 通过清除自由基,这种化合物的衍生物可以帮助预防或治疗动脉粥样硬化或神经退行性疾病等疾病 。
抗疟疾研究
喹啉类化合物在抗疟疾药物(如氯喹)中有着悠久的历史。 2-氯-6-(三氟甲基)喹啉-3-甲醛的独特结构为开发克服现有药物耐药性的新型抗疟疾剂提供了平台 。
癌症治疗
该化合物的核心结构有利于创建抗癌剂。它可以被功能化以靶向癌症细胞生长和增殖的各个阶段。 对喹啉衍生物的研究不断揭示它们在化疗中的潜力 。
农药合成
喹啉衍生物也用于合成农药2-氯-6-(三氟甲基)喹啉-3-甲醛可能是创建新型杀虫剂或除草剂的关键中间体,有助于提高农业生产力和害虫管理 。
氟化学研究
像2-氯-6-(三氟甲基)喹啉-3-甲醛这样的含氟化合物由于其独特的反应性和性质,在氟化学中引起了极大的兴趣。 它们被用于开发用于电子和催化的材料 。
分子对接研究
这种化合物可用于药物发现的计算研究。 分子对接可以预测该化合物或其衍生物如何与各种生物靶标结合,这在设计具有高度特异性和有效性的药物方面至关重要 。
作用机制
安全和危害
“2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
未来方向
生化分析
Biochemical Properties
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic amino acid residues in enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance substrate affinity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde in laboratory settings are important considerations for its use in research. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. These changes can affect its biological activity and must be taken into account when designing experiments. Long-term studies have shown that the compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde vary with dosage. At low doses, it may exhibit beneficial effects, such as enzyme modulation or anti-inflammatory activity. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interactions with cofactors, such as NADH or FAD, can also impact its metabolic fate and activity .
Transport and Distribution
The transport and distribution of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic anion transporters or bind to intracellular proteins that facilitate its distribution. These processes are crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA or transcription factors, affecting gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular respiration and energy production .
属性
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO/c12-10-7(5-17)3-6-4-8(11(13,14)15)1-2-9(6)16-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDGJWCAZCSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)
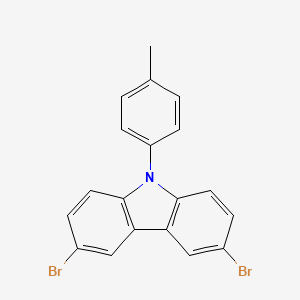
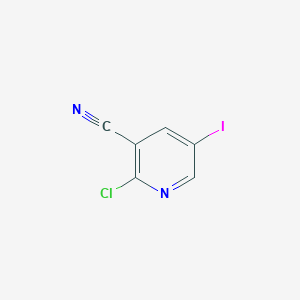
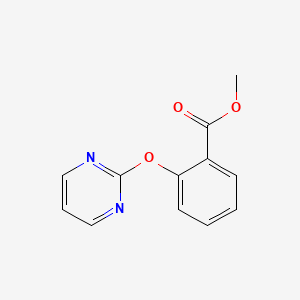

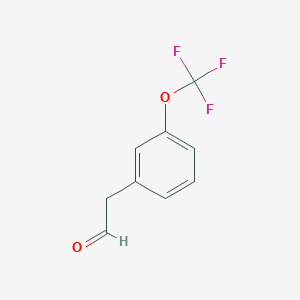
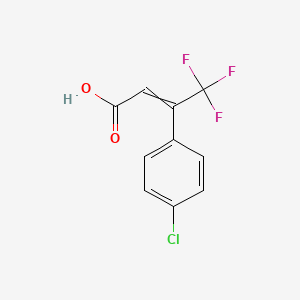
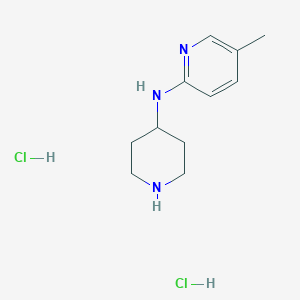
![1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B1423646.png)

